1,3-BENZOXAZOL-2-YL ({6-[(1,3-BENZOXAZOL-2-YLSULFANYL)METHYL]-2-PYRIDYL}METHYL) SULFIDE
Overview
Description
1,3-BENZOXAZOL-2-YL ({6-[(1,3-BENZOXAZOL-2-YLSULFANYL)METHYL]-2-PYRIDYL}METHYL) SULFIDE is a complex organic compound that features a benzoxazole moiety linked to a pyridine ring via a sulfide bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-BENZOXAZOL-2-YL ({6-[(1,3-BENZOXAZOL-2-YLSULFANYL)METHYL]-2-PYRIDYL}METHYL) SULFIDE typically involves multi-step organic reactions. One common approach is:
Formation of Benzoxazole Moiety: The benzoxazole ring can be synthesized by the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic conditions.
Sulfide Bridge Formation: The sulfide bridge is introduced by reacting the benzoxazole derivative with a suitable thiol or disulfide compound.
Pyridine Ring Attachment: The final step involves the coupling of the benzoxazole-sulfide intermediate with a pyridine derivative, often using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to improve yield and reduce costs.
Chemical Reactions Analysis
Types of Reactions
1,3-BENZOXAZOL-2-YL ({6-[(1,3-BENZOXAZOL-2-YLSULFANYL)METHYL]-2-PYRIDYL}METHYL) SULFIDE can undergo various chemical reactions, including:
Oxidation: The sulfide bridge can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to break the sulfide bridge, typically using reducing agents like lithium aluminum hydride.
Substitution: The benzoxazole and pyridine rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: De-sulfurized products.
Substitution: Various substituted benzoxazole and pyridine derivatives.
Scientific Research Applications
1,3-BENZOXAZOL-2-YL ({6-[(1,3-BENZOXAZOL-2-YLSULFANYL)METHYL]-2-PYRIDYL}METHYL) SULFIDE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1,3-BENZOXAZOL-2-YL ({6-[(1,3-BENZOXAZOL-2-YLSULFANYL)METHYL]-2-PYRIDYL}METHYL) SULFIDE depends on its specific application:
Biological Activity: The compound may interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The benzoxazole and pyridine rings can participate in hydrogen bonding, π-π stacking, and other interactions with biological macromolecules.
Chemical Reactivity: The sulfide bridge and aromatic rings can undergo various chemical transformations, enabling the compound to act as a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
1,3-BENZOXAZOL-2-YL METHYL SULFIDE: Lacks the pyridine ring, making it less versatile in terms of chemical reactivity and biological activity.
2-PYRIDYL METHYL SULFIDE:
1,3-BENZOXAZOL-2-YL ({6-[(1,3-BENZOXAZOL-2-YLSULFANYL)METHYL]-2-PYRIDYL}METHYL) SULFONE: An oxidized version of the compound, which may have different chemical and biological properties.
Uniqueness
1,3-BENZOXAZOL-2-YL ({6-[(1,3-BENZOXAZOL-2-YLSULFANYL)METHYL]-2-PYRIDYL}METHYL) SULFIDE is unique due to the presence of both benzoxazole and pyridine rings linked by a sulfide bridge. This structure provides a combination of chemical reactivity and biological activity that is not commonly found in other compounds.
Properties
IUPAC Name |
2-[[6-(1,3-benzoxazol-2-ylsulfanylmethyl)pyridin-2-yl]methylsulfanyl]-1,3-benzoxazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O2S2/c1-3-10-18-16(8-1)23-20(25-18)27-12-14-6-5-7-15(22-14)13-28-21-24-17-9-2-4-11-19(17)26-21/h1-11H,12-13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLNIMOHITBNFAP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)SCC3=NC(=CC=C3)CSC4=NC5=CC=CC=C5O4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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